Propionyl bromide

Descripción general

Descripción

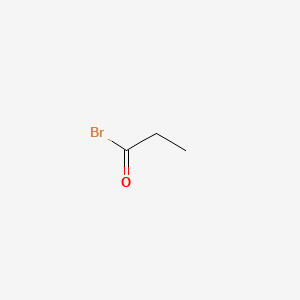

Propionyl bromide, also known as propanoyl bromide, is an organic compound with the chemical formula C3H5BrO. It is a colorless to light yellow liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Métodos De Preparación

Propionyl bromide can be synthesized through several methods. One common laboratory method involves the reaction of propionic acid with bromine in the presence of red phosphorus as a catalyst. The reaction is typically carried out at elevated temperatures (80-90°C) and involves the following steps :

- Add propionic acid, a solvent (such as a low-level alkyl halide), and red phosphorus to a reactor.

- Heat the mixture to 80-90°C and add bromine dropwise.

- Allow the reaction to proceed for 10-12 hours under reflux conditions.

- Increase the temperature to 92-97°C to collect the solvent.

- Further increase the temperature to 103-105°C to collect the this compound as a pale yellow or transparent liquid.

Análisis De Reacciones Químicas

Propionyl bromide undergoes various chemical reactions, including substitution and addition reactions. Some common reactions include:

Nucleophilic Substitution: this compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Friedel-Crafts Acylation: this compound can be used in Friedel-Crafts acylation reactions to introduce a propionyl group into aromatic compounds.

Aplicaciones Científicas De Investigación

Propionyl bromide is a chemical compound with the molecular formula . It is also known as propionic acid bromide, or propanoyl bromide .

Applications

- Chemical Synthesis this compound is used as an acylating agent in chemical synthesis .

- Preparation of cellulose macroinitiator It is used in the preparation of cellulose macroinitiator through direct acylation of cellulose in ionic liquid 1-allyl-3-methylimidazolium chloride .

- Synthesis of oxazolidone derivatives this compound is used to prepare 3-(2-bromopropionyl)-2-oxazolidone derivatives .

- Bromoester terminated poly(3-hexylthiophene) It is used in the preparation of bromoester terminated poly(3-hexylthiophene) .

- Macroinitiator for polymerization this compound can be used as a macroinitiator for atom transfer radical polymerization of acrylates .

- Modification of Lignin this compound can lead to acylated and α-brominated lignin, causing some structural changes .

- Industrial Solvent this compound can be employed as an industrial solvent to clean electronic, optic, ceramic, and metal parts .

Safety and Handling

- GHS Statements this compound causes severe skin burns and eye damage .

- Storage Recommended storage is at ambient temperatures .

- Incompatibilities It is incompatible with water, alcohols, oxidizing agents, and strong alkalis .

- Personal Protective Equipment (PPE) : Facemasks, gloves, goggles, and type ABEK (EN14387) respirator filters are recommended .

Physicochemical Properties

Mecanismo De Acción

The mechanism of action of propionyl bromide primarily involves its reactivity as an acylating agent. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new carbon-nucleophile bond. In Friedel-Crafts acylation, the compound reacts with an aromatic ring in the presence of a Lewis acid catalyst, leading to the formation of a carbon-carbon bond .

Comparación Con Compuestos Similares

Propionyl bromide is similar to other acyl halides such as acetyl bromide and butyryl bromide. it is unique in its specific reactivity and applications:

Actividad Biológica

Propionyl bromide (C3H7BrO) is an organobromine compound that has garnered attention in various fields of research due to its unique biological activities. This article explores the biological effects, synthesis, and potential applications of this compound, drawing from diverse sources and case studies.

This compound is a colorless liquid with a pungent odor, commonly used in organic synthesis. It serves as an acylating agent and is particularly useful in the preparation of propionamide derivatives. The synthesis typically involves the reaction of propionic acid with phosphorus tribromide or thionyl bromide, yielding this compound along with by-products.

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound derivatives, particularly in the context of Hepatitis C Virus (HCV). Research indicates that modifications in the structure of compounds containing propionyl groups can enhance their inhibitory activity against HCV. For example, certain biaryl amide derivatives synthesized with propionyl groups exhibited significant antiviral properties, with effective concentrations comparable to established antiviral drugs .

Table 1: Antiviral Activity of Propionyl Derivatives

| Compound | EC50 (μM) | Selectivity Index |

|---|---|---|

| Compound 80 | 0.015 | 431 |

| IMB-26 | 0.022 | 113 |

This table summarizes the effective concentrations and selectivity indices of various compounds derived from this compound, showcasing their potential as antiviral agents.

Toxicological Concerns

Despite its promising biological activities, this compound poses several health risks. Case studies associated with similar organobromine compounds indicate that exposure may lead to neurological disorders and other adverse health effects. For instance, workers exposed to n-propyl bromide (a related compound) reported symptoms such as peripheral neuropathy and cognitive impairments after prolonged exposure .

Table 2: Health Effects from Exposure to Related Compounds

| Year | Symptoms | Exposure Context |

|---|---|---|

| 1999 | Weakness, numbness | Metal stripping |

| 2002 | Dysphagia, stumbling | Glue spraying |

| 2012 | Sensory ataxic neuropathy | Solvent cleaning |

This table illustrates documented health effects from occupational exposure to n-propyl bromide, emphasizing the importance of safety measures when handling similar compounds.

Research Findings

A comprehensive review on the biological evaluation of N-propionyl derivatives has shown promising results in inhibiting Trypanosoma cruzi, the causative agent of Chagas disease. These findings suggest that propionyl derivatives could be further explored for their trypanocidal activity .

Propiedades

IUPAC Name |

propanoyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrO/c1-2-3(4)5/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBFXMJCUYXJDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80208527 | |

| Record name | Propionyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear dark brown liquid; [Alfa Aesar MSDS] | |

| Record name | Propionyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21592 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

598-22-1 | |

| Record name | Propanoyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propionyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.